
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(methylthio)benzamide, also known as DTTB, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(methylthio)benzamide, also known as N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(methylsulfanyl)benzamide:
Pharmaceutical Development
This compound has shown potential in the development of new pharmaceuticals, particularly as a lead compound in drug discovery. Its unique structure, which includes a tetrazole ring and difluorophenyl group, makes it a promising candidate for targeting specific biological pathways. Researchers are exploring its use in developing treatments for various diseases, including cancer and inflammatory conditions .
Antimicrobial Agents
The compound’s structure suggests it could be effective as an antimicrobial agent . The presence of the tetrazole ring is known to enhance the antimicrobial activity of compounds. Studies are being conducted to evaluate its efficacy against a range of bacterial and fungal pathogens, potentially leading to new antibiotics .
Enzyme Inhibition
This compound is being investigated for its ability to inhibit specific enzymes . Enzyme inhibitors are crucial in regulating biochemical pathways and can be used to treat diseases where enzyme activity is dysregulated. This compound’s unique structure allows it to bind effectively to enzyme active sites, making it a valuable tool in enzyme inhibition studies .
Chemical Synthesis
In the field of chemical synthesis, this compound serves as a building block for creating more complex molecules. Its functional groups allow for various chemical reactions, making it a versatile intermediate in organic synthesis. Researchers are utilizing it to develop new synthetic pathways and methodologies .
Material Science
The compound’s properties are being explored in material science for the development of new materials with specific characteristics. Its stability and reactivity make it suitable for creating polymers and other advanced materials. These materials could have applications in electronics, coatings, and other industrial uses .
Biological Probes
Scientists are using this compound as a biological probe to study cellular processes. Its ability to interact with specific proteins and enzymes makes it a useful tool for investigating biological mechanisms. This application is particularly valuable in research focused on understanding disease pathways and developing targeted therapies .
Agricultural Chemicals
The compound is also being studied for its potential use in agricultural chemicals . Its antimicrobial properties could be harnessed to develop new pesticides or fungicides, helping to protect crops from various pathogens. This application could contribute to more sustainable agricultural practices .
Environmental Science
In environmental science, this compound is being evaluated for its potential to degrade environmental pollutants . Its chemical structure allows it to participate in reactions that break down harmful substances, making it a candidate for use in environmental remediation efforts .
Propriétés
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5OS/c1-25-14-5-3-2-4-11(14)16(24)19-9-15-20-21-22-23(15)10-6-7-12(17)13(18)8-10/h2-8H,9H2,1H3,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIGOCZHQMAVPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

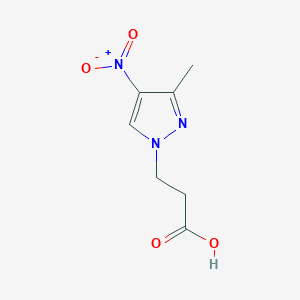

![3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B2387598.png)
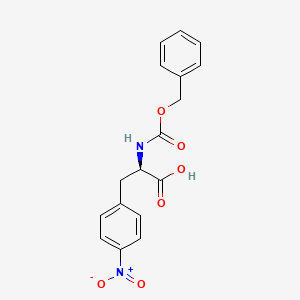
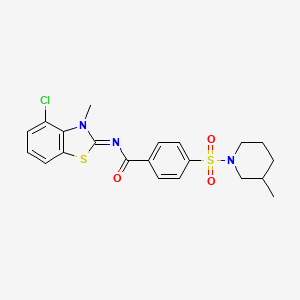
![1-{[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2387602.png)
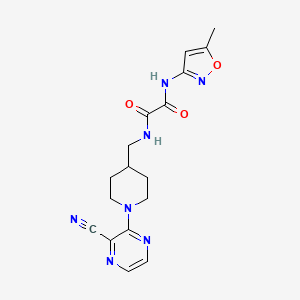
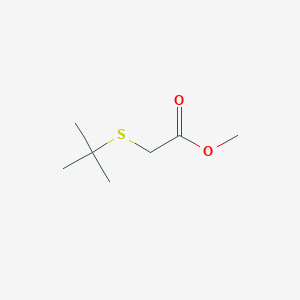

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-iodoacetamide](/img/structure/B2387608.png)
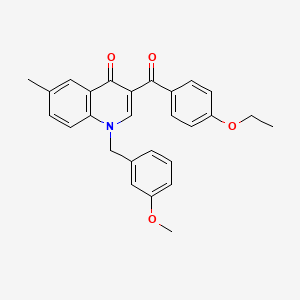

![1-benzyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2387616.png)
